1-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with dichlorophenyl and methoxyphenyl groups. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a suitable pyrazole derivative, followed by its reaction with a chlorinated aromatic amine to form the desired pyrazolo[3,4-d]pyrimidine core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or high-throughput screening to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s activity.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted pyrazolo[3,4-d]pyrimidines with different functional groups.
Scientific Research Applications
1-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the functions of various biomolecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with a different position of the methoxy group.
1-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of 1-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of dichlorophenyl and methoxyphenyl groups may confer unique properties that are not observed in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5O/c1-26-13-4-2-3-11(7-13)24-17-14-9-23-25(18(14)22-10-21-17)12-5-6-15(19)16(20)8-12/h2-10H,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFFFCRQFPNSDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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